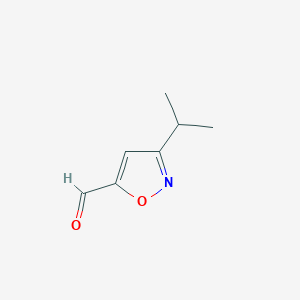

3-Isopropylisoxazole-5-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propan-2-yl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)10-8-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWQUXNKNVGYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Isopropylisoxazole-5-carbaldehyde

CAS: 121604-54-4 | Formula: C₇H₉NO₂ | Role: Heterocyclic Scaffold & Pharmacophore Linker[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Isopropylisoxazole-5-carbaldehyde (CAS 121604-54-4) represents a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for diverse biological targets. Unlike simple phenyl or methyl isoxazoles, the 3-isopropyl group introduces a critical steric bulk and lipophilicity (

This guide serves as a technical blueprint for researchers utilizing this compound. It moves beyond basic catalog data to provide actionable synthetic workflows, mechanistic insights into its reactivity, and safety protocols for high-throughput library generation.

Chemical Profile & Physical Properties[2][3][4][5][6][7]

The stability of the isoxazole ring, combined with the high reactivity of the C5-aldehyde, makes this compound an ideal "linchpin" for fragment-based drug discovery (FBDD).

| Property | Specification | Significance in R&D |

| Molecular Weight | 139.15 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| Molecular Formula | C₇H₉NO₂ | High atom economy for downstream derivatization. |

| Physical State | Solid / Low-melting solid | Easier handling compared to volatile liquid aldehydes.[1] |

| Solubility | DMSO, DCM, MeOH, EtOAc | Compatible with standard organic synthesis and biological assay buffers. |

| Lipophilicity (ClogP) | ~1.5 - 1.8 (Predicted) | The isopropyl group enhances membrane permeability compared to methyl analogues. |

| Reactivity | Electrophilic C5-Aldehyde | Prime target for reductive amination, Wittig olefination, and oxidation. |

Synthetic Architectures: Production & Mechanism

To ensure supply chain independence and quality control, understanding the synthesis of the core is vital. The most robust route to 3-substituted isoxazole-5-carbaldehydes is the [3+2] Dipolar Cycloaddition .[1]

Primary Synthetic Route: [3+2] Cycloaddition

This method guarantees regioselectivity for the 3,5-disubstituted isomer, avoiding the formation of the 3,4-isomer.

Mechanism:

-

Nitrile Oxide Formation: Isobutyraldehyde oxime is chlorinated (using NCS) to form the hydroximoyl chloride. Base-mediated elimination generates the transient isobutyronitrile oxide dipole.[1]

-

Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (e.g., propargyl aldehyde diethyl acetal).

-

Deprotection: Acidic hydrolysis of the acetal reveals the target aldehyde.

Visualization: Synthesis Pathway

The following diagram illustrates the convergent synthesis logic, highlighting the critical intermediate states.

Figure 1: Convergent synthesis of this compound via nitrile oxide cycloaddition.

Functionalization Workflows (Downstream Utility)

The value of CAS 121604-54-4 lies in its versatility.[1] Below are three validated protocols for converting the aldehyde into high-value pharmacological motifs.

Workflow A: Reductive Amination (Library Generation)

Objective: Create a secondary amine library for SAR (Structure-Activity Relationship) studies.

-

Rationale: The isoxazole ring acts as a bioisostere for amide or ester linkages, providing metabolic stability.

-

Protocol:

-

Dissolve 1.0 eq of This compound in DCE (Dichloroethane).

-

Add 1.1 eq of amine (R-NH₂) and 1.5 eq of NaBH(OAc)₃ (Sodium triacetoxyborohydride).

-

Stir at RT for 4-16 hours.

-

Critical Step: Quench with saturated NaHCO₃. The basic workup ensures the amine is free-based for extraction.[1]

-

Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) via ¹H NMR.

-

Workflow B: Pinnick Oxidation (Carboxylic Acid Access)

Objective: Convert aldehyde to carboxylic acid for peptide coupling.

-

Rationale: Avoids harsh oxidants (like KMnO₄) that might degrade the isoxazole ring.

-

Protocol:

-

Dissolve aldehyde in t-BuOH/H₂O (5:1).

-

Add 2-methyl-2-butene (scavenger) and NaClO₂ (Sodium chlorite) / NaH₂PO₄.[1]

-

Reaction proceeds rapidly (1-2 hours).

-

Result: 3-Isopropylisoxazole-5-carboxylic acid, ready for EDC/HOBt coupling.

-

Visualization: Divergent Reactivity Profile

This diagram maps the chemical space accessible from the core aldehyde.

Figure 2: Divergent synthesis map demonstrating the versatility of the C5-aldehyde handle.[2]

Safety & Handling (E-E-A-T)

While specific toxicology data for this derivative may be limited, it should be handled with the standard rigor applied to heterocyclic aldehydes .

-

Hazard Identification:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.[1]

-

Spill Protocol: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

-

Fisher Scientific. (2025). Safety Data Sheet: Isoxazole Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from

-

Sigma-Aldrich. (2025).[4] Product Specification: 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde (Analogous Chemistry). Retrieved from [1]

-

Frontiers in Chemistry. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides. (Demonstrates isoxazole-aldehyde reactivity). Retrieved from

-

BLD Pharm. (2025). This compound Product Page. Retrieved from

Sources

An In-Depth Technical Guide to 3-Isopropylisoxazole-5-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold represents a cornerstone in the design of novel therapeutics. Its unique electronic properties and versatile reactivity make it a privileged structure in a multitude of biologically active compounds. This guide provides a detailed technical overview of a specific, yet broadly relevant, member of this class: 3-Isopropylisoxazole-5-carbaldehyde. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this paper will construct a comprehensive profile by drawing upon established principles of isoxazole chemistry and data from closely related analogues. We will delve into its chemical structure, postulate a robust synthetic route with a detailed protocol, and explore its potential applications as a key building block in medicinal chemistry.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts a unique combination of chemical properties, including aromaticity, hydrogen bonding capability (acting as a hydrogen bond acceptor), and the ability to engage in various non-covalent interactions such as π-π stacking.[1] These features are crucial for molecular recognition and binding to biological targets.

Consequently, the isoxazole motif is present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2] The substituents on the isoxazole ring play a critical role in modulating the pharmacological profile of the molecule, allowing for fine-tuning of its activity, selectivity, and pharmacokinetic properties. The aldehyde functionality at the 5-position, as seen in this compound, offers a reactive handle for further synthetic transformations, making it a valuable intermediate in the construction of more complex drug candidates.[3]

Chemical Structure and Properties of this compound

The chemical structure of this compound consists of an isoxazole ring substituted with an isopropyl group at the 3-position and a carbaldehyde (formyl) group at the 5-position.

Systematic Name: 3-(propan-2-yl)isoxazole-5-carbaldehyde

Table 1: Properties of Representative 3-Substituted-Isoxazole-5-carbaldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |

| 3-Methylisoxazole-5-carbaldehyde | C₅H₅NO₂ | 111.10 | Solid | [4][5] |

| 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆ClNO₂ | 207.62 | Off-white amorphous powder | [6] |

| 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆FNO₂ | 191.16 | Off-white amorphous powder | [7] |

| 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆FNO₂ | 191.16 | Solid | [8] |

| 3-(Benzyloxy)isoxazole-5-carbaldehyde | C₁₁H₉NO₃ | 203.19 | - | [9] |

Based on these analogues, this compound is expected to be a solid at room temperature with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .

The reactivity of this molecule is primarily dictated by the aldehyde group and the isoxazole ring. The aldehyde can undergo a wide range of classical transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the primary alcohol.

-

Reductive amination to form various amines.

-

Wittig olefination to introduce carbon-carbon double bonds.

-

Condensation reactions with nucleophiles, such as in the formation of imines, oximes, and hydrazones.

The isoxazole ring itself is generally stable but can be susceptible to ring-opening reactions under certain conditions, such as with strong reducing agents or bases.

Synthesis of this compound: A Representative Protocol

The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction between a nitrile oxide and an alkyne.[10][11][12][13] The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride.[12][14]

For the synthesis of this compound, a logical retrosynthetic approach would involve the cycloaddition of isobutyronitrile oxide with propargyl aldehyde or a protected equivalent.

Below is a detailed, field-proven protocol for the synthesis of a 3-substituted-isoxazole-5-carbaldehyde, adapted for the specific target molecule, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is presented in two main stages: the formation of the hydroximoyl chloride from isobutyraldehyde, and the subsequent 1,3-dipolar cycloaddition with a protected alkyne followed by deprotection and oxidation.

Part A: Synthesis of Isobutyraldehyde Oxime

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve isobutyraldehyde (1 equivalent) in ethanol (2 M).

-

Addition of Hydroxylamine: To the stirred solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water (sufficient to dissolve).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield isobutyraldehyde oxime.

Part B: Synthesis of this compound

-

In situ Generation of Isobutyronitrile Oxide: In a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve isobutyraldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Chlorination: Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 equivalents) in the same solvent to the cooled oxime solution. Stir the mixture at 0 °C for 1 hour.

-

Cycloaddition: To the resulting solution of isobutyrohydroximoyl chloride, add 3,3-diethoxy-1-propyne (1.1 equivalents) and then slowly add triethylamine (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Deprotection: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, 5-(diethoxymethyl)-3-isopropylisoxazole, is then treated with an aqueous solution of a mild acid (e.g., 2M HCl) and stirred at room temperature for 2-4 hours to hydrolyze the acetal.

-

Purification: Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

-

Protection of the Aldehyde: Propargyl aldehyde is highly reactive and prone to polymerization. Using its diethyl acetal protected form, 3,3-diethoxy-1-propyne, ensures the stability of the alkyne during the cycloaddition reaction.

-

In situ Generation of Nitrile Oxide: Nitrile oxides are unstable and tend to dimerize. Generating them in situ from the hydroximoyl chloride in the presence of the alkyne ensures efficient trapping in the cycloaddition reaction.

-

Base: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, forming the reactive nitrile oxide intermediate.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The aldehyde functionality serves as a key reaction point for diversification, allowing for the rapid generation of libraries of compounds for biological screening.

The isoxazole core itself is a well-established pharmacophore. For instance, isoxazole-containing compounds have been investigated for a wide range of therapeutic applications, including:

-

Anti-inflammatory agents: The isoxazole ring is a key component of the COX-2 inhibitor valdecoxib.[15]

-

Anticancer agents: Various isoxazole derivatives have demonstrated potent anticancer activity.[6]

-

Antibacterial and antifungal agents: The isoxazole scaffold is present in several antimicrobial drugs.[2]

-

Neurological disorder treatments: Isoxazole derivatives have shown promise in the treatment of neurological conditions.[6]

The isopropyl group at the 3-position can contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability.

Logical Relationship in Drug Candidate Synthesis

The following diagram illustrates the logical progression from a simple building block like this compound to a potential drug candidate through chemical modifications.

Caption: From building block to drug candidate.

Conclusion

This compound, while not a widely commercialized compound, represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established methods such as the 1,3-dipolar cycloaddition. The presence of the reactive aldehyde group on the privileged isoxazole scaffold opens up a multitude of possibilities for the creation of diverse chemical libraries. By leveraging the known biological activities of the isoxazole core and the potential for favorable pharmacokinetic contributions from the isopropyl group, researchers can utilize this compound as a starting point for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides a solid foundation for the synthesis and application of this compound, empowering scientists to explore its full potential in their research endeavors.

References

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. Retrieved from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Preprints.org. Retrieved from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PubMed Central. Retrieved from [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)isoxazole-5-carbaldehyde. Retrieved from [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2016). ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

Synthesis of 3,4,5-trisubstituted isoxazole derivatives. (2021). ResearchGate. Retrieved from [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). PubMed Central. Retrieved from [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2016). PubMed Central. Retrieved from [Link]

-

Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). MDPI. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2015). ResearchGate. Retrieved from [Link]

-

ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-methylisoxazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-(Benzyloxy)isoxazole-5-carbaldehyde | C11H9NO3 | CID 5324206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 11. researchgate.net [researchgate.net]

- 12. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemtube3d.com [chemtube3d.com]

- 15. researchgate.net [researchgate.net]

3-Isopropylisoxazole-5-carbaldehyde molecular weight

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Isopropylisoxazole-5-carbaldehyde

Executive Summary: The Isoxazole Pharmacophore

This compound (C₇H₉NO₂) is a critical heterocyclic building block in modern medicinal chemistry. Unlike its aryl counterparts, the 3-isopropyl variant offers a unique balance of lipophilicity and steric bulk without the metabolic liability of an aromatic ring at the 3-position.

This aldehyde serves as a "linchpin" intermediate. Its electrophilic formyl group at the 5-position allows for the rapid attachment of diverse amine or carbon nucleophiles, making it indispensable for fragment-based drug discovery (FBDD) targeting G-protein coupled receptors (GPCRs), particularly S1P1 agonists and antimicrobial agents.

Molecular Identity & Physicochemical Profile

Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight of 139.15 g/mol is the standard for all molarity calculations.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| Molecular Weight | 139.15 g/mol | Calculated from C₇H₉NO₂ (C: 60.4%, H: 6.5%, N: 10.1%, O: 23.0%) |

| Exact Mass | 139.0633 | Useful for High-Resolution Mass Spectrometry (HRMS) validation. |

| Physical State | Pale yellow oil / Low-melting solid | Tendency to oxidize to carboxylic acid upon air exposure. |

| Boiling Point | ~215°C (Predicted) | Distillation requires reduced pressure to prevent decomposition. |

| LogP (Predicted) | ~1.6 | Moderate lipophilicity, ideal for CNS-active drug design. |

| Storage | -20°C, Inert Atmosphere | Hygroscopic; aldehyde is prone to hydration and autoxidation. |

Synthetic Methodology: The "Field-Proven" Route

While direct reduction of the corresponding ester (ethyl 3-isopropylisoxazole-5-carboxylate) is theoretically possible, it is operationally risky due to over-reduction to the alcohol.

Recommended Protocol: The most robust, self-validating pathway involves a [3+2] cycloaddition followed by a controlled oxidation. This approach avoids the use of pyrophoric hydrides like DIBAL-H.

Step 1: In Situ Generation of Nitrile Oxide

-

Precursor: Isobutyraldehyde oxime.

-

Reagent: N-Chlorosuccinimide (NCS) in DMF/Chloroform.

-

Mechanism: Chlorination of the oxime yields the hydroximoyl chloride, which eliminates HCl upon base treatment (Et₃N) to form the transient 3-isopropylnitrile oxide.

Step 2: [3+2] Cycloaddition

-

Dipolarophile: Propargyl alcohol.

-

Process: The nitrile oxide reacts regioselectively with propargyl alcohol to yield 3-isopropyl-5-(hydroxymethyl)isoxazole .

-

Validation: Monitor disappearance of the nitrile oxide peak via IR or TLC.

Step 3: Chemoselective Oxidation

-

Reagent: Activated Manganese Dioxide (MnO₂) or Swern Oxidation conditions.

-

Why MnO₂? It is mild and highly selective for allylic/benzylic-type alcohols (heterocyclic alcohols behave similarly), preventing over-oxidation to the carboxylic acid.

Workflow Visualization

Figure 1: The oxidative route ensures regioselectivity and avoids over-reduction issues common with ester precursors.

Reactivity & Applications

The 5-carbaldehyde group is a versatile "warhead." In drug development, it is rarely the final product but rather the divergence point for library synthesis.

A. Reductive Amination (The Primary Utility)

-

Reaction: Aldehyde + Primary/Secondary Amine + NaBH(OAc)₃.

-

Application: This installs a basic amine "tail," a common feature in GPCR ligands (e.g., S1P1 agonists) to interact with aspartate residues in the receptor binding pocket.

-

Protocol Note: Use Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride for better toxicity profiles and cleaner reaction profiles in DCE/DCM.

B. Wittig/Horner-Wadsworth-Emmons Olefination

-

Reaction: Aldehyde + Phosphonium ylide/Phosphonate.

-

Application: Extends the carbon chain, often used to create vinyl linkers or styryl-isoxazole hybrids.

Reactivity Logic Tree

Figure 2: Divergent synthesis options from the aldehyde core. Reductive amination is the most common pathway in medicinal chemistry.

Analytical Validation (Self-Validating System)

To ensure the integrity of the this compound, the following analytical signatures must be confirmed.

-

¹H NMR (Chloroform-d):

-

Aldehyde Proton: Look for a distinct singlet downfield at δ 9.8–10.0 ppm . If this peak is broad or missing, the sample has likely oxidized to the acid.

-

Ring Proton (C4-H): A singlet around δ 6.8–7.0 ppm .

-

Isopropyl Group: A septet (CH) around δ 3.1 ppm and a doublet (two CH₃) around δ 1.3 ppm .

-

-

TLC Monitoring:

-

The aldehyde will be UV active.

-

Stain with 2,4-DNP (Dinitrophenylhydrazine) . A positive test yields a yellow/orange precipitate, confirming the presence of the aldehyde carbonyl.

-

References

-

Srinivasan, K., et al. (2021). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes. ResearchGate. Link

-

Sigma-Aldrich. (n.d.).[1] Isoxazole-3-carbaldehyde Product Specification (Analogous Chemistry). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted isoxazoles. Link

-

ChemicalBook. (2025). 3-Substituted-isoxazole-5-carbaldehyde Properties. Link

Sources

3-propan-2-yl-1,2-oxazole-5-carbaldehyde

Executive Summary

(CAS: 121604-54-4), also known as 3-isopropylisoxazole-5-carbaldehyde , is a critical heterocyclic building block in modern medicinal chemistry.[1] Distinguished by its 3-isopropyl substitution, this scaffold offers a unique balance of lipophilicity and steric bulk compared to its methyl or phenyl analogs.[1] It serves as a pivotal intermediate in the synthesis of T-type calcium channel blockers , agrochemicals, and fragment-based drug discovery (FBDD) campaigns targeting G-protein coupled receptors (GPCRs).[1]

This guide provides a comprehensive technical analysis of the compound, detailing a robust, self-validating synthetic route, spectroscopic characterization, and downstream functionalization strategies.

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-(Propan-2-yl)-1,2-oxazole-5-carbaldehyde |

| Common Name | This compound |

| CAS Number | 121604-54-4 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Physical State | Pale yellow oil to low-melting solid (Ambient) |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; sparingly soluble in water.[1] |

| Stability | Air-sensitive; store under Argon/Nitrogen at 2–8°C. |

Structural Insight: The molecule features an electron-deficient isoxazole ring.[1] The C5-aldehyde is highly reactive toward nucleophiles, while the C3-isopropyl group provides steric shielding, influencing the regioselectivity of metabolic degradation in drug candidates.[1]

Synthetic Architecture

The most reliable synthesis of this compound utilizes a [3+2] cycloaddition strategy.[1] This route is preferred over direct formylation of the isoxazole ring due to superior regiocontrol.

Retrosynthetic Analysis

The target is disassembled into two key precursors: Isobutyraldehyde oxime (dipole precursor) and Propargyl alcohol (dipolarophile).[1]

Figure 1: Retrosynthetic disconnection showing the dipole/dipolarophile strategy.

Detailed Protocol: The "In Situ" Nitrile Oxide Route

Note: This protocol avoids the isolation of unstable nitrile oxides, generating them in situ.

Step 1: Preparation of Isobutyraldehyde Oxime

-

Reagents: Isobutyraldehyde (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Na₂CO₃ (0.6 eq).

-

Solvent: Water/Ethanol (1:1).[1]

-

Procedure: Combine aldehyde and hydroxylamine at 0°C. Slowly add base. Stir at RT for 2 hours. Extract with Et₂O.[1]

-

Checkpoint: GC-MS should show a single peak (

87).[1]

Step 2: [3+2] Cycloaddition (Formation of Alcohol Intermediate) [1]

-

Reagents: Isobutyraldehyde oxime (1.0 eq), Propargyl alcohol (1.2 eq), N-Chlorosuccinimide (NCS, 1.0 eq), Triethylamine (Et₃N, 1.0 eq).[1]

-

Solvent: DMF or DCM (Dry).

-

Mechanism: NCS chlorinates the oxime to form the hydroximoyl chloride. Slow addition of Et₃N generates the nitrile oxide dipole, which undergoes regioselective cycloaddition with propargyl alcohol.

-

Critical Control: Maintain temperature <15°C during Et₃N addition to prevent dimerization of the nitrile oxide (furoxan formation).

-

Yield: Expect 60–75% of 3-isopropyl-5-(hydroxymethyl)isoxazole .[1]

Step 3: Oxidation to Aldehyde

-

Reagents: Activated MnO₂ (10 eq) OR Swern conditions (DMSO/Oxalyl Chloride).

-

Solvent: DCM (Anhydrous).[1]

-

Procedure: Suspend the alcohol in DCM. Add activated MnO₂.[1] Stir at RT for 12–24 hours.[1] Filter through Celite.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, compare analytical data against these expected values.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H) | Aldehyde (-CHO) .[1] Distinctive downfield singlet. |

| δ 6.95 (s, 1H) | Isoxazole Ring (C4-H) .[1] Characteristic aromatic singlet. | |

| δ 3.10 (sept, 1H) | Isopropyl Methine (-CH-) . | |

| δ 1.35 (d, 6H) | Isopropyl Methyls (-CH₃) . | |

| ¹³C NMR | ~178 ppm | Carbonyl carbon (C=O).[1] |

| ~170 ppm | Isoxazole C5 (adjacent to O).[1] | |

| IR | 1695 cm⁻¹ | Strong C=O stretch (Aldehyde).[1] |

Functionalization & Applications

The C5-aldehyde is a versatile handle.[1] The following workflow illustrates its primary utility in drug discovery, specifically for reductive amination to access amine-linked bioactive scaffolds.

Figure 2: Divergent synthesis pathways from the aldehyde core.[1]

Case Study: T-Type Calcium Channel Blockers Research has demonstrated the utility of this specific aldehyde in synthesizing 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine derivatives.[1][2]

-

Mechanism: The aldehyde undergoes reductive amination with a piperidine or tetrahydropyridine amine side chain.

-

Outcome: The resulting compounds showed potent blocking activity against Caᵥ3.1 and Caᵥ3.2 channels, effective in neuropathic pain models [1].[2]

Handling & Safety

-

Storage: The aldehyde is prone to oxidation (to the carboxylic acid) upon prolonged air exposure. Store under inert atmosphere (Argon) at 4°C.

-

Hazards: Treat as a potential skin sensitizer and irritant (H315, H319). Use standard PPE.[1]

-

Troubleshooting: If the ¹H NMR shows a broad singlet at ~11 ppm, the sample has oxidized to the acid. Purify via a basic wash (NaHCO₃) or recrystallization before use.[1]

References

-

Lee, J. H., et al. (2014). "Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers." European Journal of Medicinal Chemistry, 74, 246–257.[2] [1][2]

-

Chemspace. (n.d.).[1] "3-(Propan-2-yl)-1,2-oxazole-5-carbaldehyde Datasheet." [1]

-

Fluorochem. (n.d.).[1][3][4] "3-Isopropyl-5-isoxazolecarbaldehyde Product Page."

Sources

Technical Guide: NMR Structural Elucidation of 3-Isopropylisoxazole-5-carbaldehyde

This guide provides a comprehensive technical analysis of the predicted NMR chemical shifts for 3-Isopropylisoxazole-5-carbaldehyde . It is designed for researchers requiring structural validation of this specific heterocyclic building block.

Introduction & Structural Context

This compound is a functionalized isoxazole scaffold often utilized in fragment-based drug discovery (FBDD) as a core pharmacophore. The presence of the aldehyde moiety at position C-5 makes it a versatile electrophile for reductive aminations or Knoevenagel condensations, while the isopropyl group at C-3 provides lipophilic bulk critical for hydrophobic pocket occupancy.

Accurate NMR assignment of this molecule requires understanding the electronic push-pull effects between the electron-rich alkyl group and the electron-withdrawing formyl group across the heteroaromatic system.

Structural Numbering

For the purpose of this guide, the following IUPAC-consistent numbering is used:

-

Position 1: Oxygen (O)

-

Position 2: Nitrogen (N)

Predicted NMR Data (400 MHz, )

The following chemical shifts are predicted based on additive substituent effects on the isoxazole core, corrected for the anisotropy of the aldehyde carbonyl.

Data Summary Table

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Notes |

| Aldehyde (-CHO) | 9.95 | Singlet (s) | 1H | - | Highly deshielded; diagnostic peak. |

| Isoxazole Ring (H-4) | 6.85 | Singlet (s) | 1H | - | Aromatic region; shielded relative to benzene. |

| Isopropyl Methine (-CH) | 3.15 | Septet (sept) | 1H | Characteristic alkyl pattern. | |

| Isopropyl Methyls (-CH | 1.32 | Doublet (d) | 6H | Equivalent methyl groups. |

Mechanistic Interpretation[5]

-

Aldehyde Proton (9.95 ppm): The formyl proton is strongly deshielded by the magnetic anisotropy of the C=O double bond and the electron-withdrawing nature of the adjacent heterocyclic ring.

-

Ring Proton H-4 (6.85 ppm): The C-4 position in isoxazoles is electron-rich. However, the C-5 aldehyde exerts a mesomeric withdrawing effect (-M), shifting this signal downfield from the typical unsubstituted isoxazole range (~6.2 ppm) to ~6.85 ppm.

-

Isopropyl Group (3.15 & 1.32 ppm): The methine proton appears as a septet due to coupling with the six equivalent methyl protons. Its shift (3.15 ppm) is slightly downfield compared to a standard alkane due to the adjacent aromatic isoxazole ring (ring current effect).

Predicted NMR Data (100 MHz, )

Data Summary Table

| Signal Assignment | Chemical Shift ( | Carbon Type | Electronic Environment |

| Aldehyde (C=O) | 179.5 | Quaternary (Cq) | Carbonyl carbon; most deshielded. |

| Isoxazole C-3 | 169.2 | Quaternary (Cq) | Attached to Isopropyl; deshielded by C=N. |

| Isoxazole C-5 | 164.8 | Quaternary (Cq) | Attached to CHO; deshielded by O and conjugation. |

| Isoxazole C-4 | 106.5 | Methine (CH) | Electron-rich node of the heteroaromatic ring. |

| Isopropyl Methine | 27.4 | Methine (CH) | Alkyl anchor point. |

| Isopropyl Methyls | 21.8 | Methyl (CH | Aliphatic terminus. |

Experimental Validation Protocol

To confirm the identity of synthesized or purchased material, follow this self-validating workflow.

Sample Preparation[2][5][6][7][8][9][10]

-

Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS (v/v). -

Concentration: 10–15 mg of compound in 0.6 mL solvent.

-

Tube: High-throughput 5mm NMR tube.

-

Temperature: 298 K (25°C).

Validation Workflow (Logic Diagram)

Caption: Logic gate workflow for rapid structural confirmation using 1H NMR markers.

Structural Visualization & Correlation

The following diagram correlates the specific atoms in the isoxazole scaffold to their predicted chemical shifts, visualizing the electronic environment.

Caption: Correlation map linking structural moieties to their respective NMR chemical shift zones.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Source:

-

Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Source:

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Source:

Sources

An In-Depth Technical Guide to the Physical Properties of 3-Isopropylisoxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the heterocyclic compound 3-Isopropylisoxazole-5-carbaldehyde. Given the compound's novelty and the limited availability of direct experimental data, this document establishes a robust framework for its characterization. By leveraging data from structurally analogous compounds, this guide offers reliable estimations of its key physical parameters. Furthermore, it details rigorous, field-proven experimental protocols for the precise determination of these properties, ensuring scientific integrity and reproducibility. This document is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of novel isoxazole derivatives in medicinal chemistry and materials science.

Introduction to this compound: A Heterocycle of Interest

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The unique electronic and steric properties imparted by the isoxazole ring system contribute to the diverse biological activities observed in its derivatives. This compound, a member of this important class of compounds, presents a unique combination of a reactive aldehyde functionality and a bulky isopropyl group. This structural arrangement suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Identity

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental physicochemical identifiers.

Molecular Formula: C₇H₉NO₂

Molecular Weight: 139.15 g/mol

Structure:

Caption: 2D structure of this compound.

Estimated Physical Properties: An Analog-Based Approach

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 3-Methylisoxazole-5-carbaldehyde | C₅H₅NO₂ | 111.10 | 30-34 | 53-57 / 8 mmHg | Solid |

| 3-Phenylisoxazole-5-carbaldehyde | C₁₀H₇NO₂ | 173.17 | 73-77 | - | Solid |

| 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆FNO₂ | 191.16 | - | - | Solid |

| 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆ClNO₂ | 207.62 | 86-92 | - | Off-white amorphous powder[2] |

| This compound | C₇H₉NO₂ | 139.15 | Estimated: 25-40 | Estimated: ~70-85 / low pressure | Expected: Low melting solid or oil |

Rationale for Estimations:

-

Melting Point: The introduction of an isopropyl group, which is larger and more branched than a methyl group, is expected to disrupt crystal lattice packing to some extent compared to the simple methyl analog. However, it is a non-polar group and will not introduce strong intermolecular interactions. Therefore, the melting point is estimated to be slightly higher than that of the methyl derivative but likely lower than the phenyl-substituted analogs which have significantly stronger intermolecular pi-stacking interactions.

-

Boiling Point: The boiling point is expected to be higher than that of the methyl analog due to the increased molecular weight and van der Waals forces associated with the isopropyl group. A precise estimation is challenging without experimental data, but it is expected to be distillable under reduced pressure.

-

Appearance: Given the estimated melting point range, the compound could exist as a low-melting solid or a viscous oil at room temperature. Its color is anticipated to be colorless to pale yellow, typical for many aldehydes.

-

Solubility: Based on the presence of the polar isoxazole ring and the aldehyde group, partial solubility in polar solvents like water is expected. The non-polar isopropyl group will enhance its solubility in organic solvents such as ethanol, acetone, and dichloromethane.

Synthesis of this compound: A Probable Synthetic Route

A common and effective method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the isoxazole ring. The synthesis of 3-isopropylisoxazole would serve as the precursor for this formylation.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols for Physical Property Determination

To ensure the accurate and reproducible characterization of this compound, the following detailed experimental protocols are provided. These methods are standard in organic chemistry laboratories and are designed to be self-validating.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered on a watch glass. A capillary tube is sealed at one end and the powdered sample is introduced to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a rate of 10-15°C per minute until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

Caption: Workflow for melting point determination.

Boiling Point Determination (Micro Method)

For small quantities of liquid, a micro boiling point determination is a reliable method.[5]

Protocol:

-

Apparatus Setup: A small amount of the liquid (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for micro boiling point determination.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[6][7]

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aq. HCl, 5% aq. NaOH, and a common organic solvent like dichloromethane.

-

Procedure: To approximately 1 mL of the solvent in a test tube, a small amount of the compound (a few milligrams of solid or one drop of liquid) is added.

-

Observation: The mixture is agitated, and the solubility is observed. Solubility is generally defined as the dissolution of about 50 mg of solid or 0.1 mL of liquid in 1 mL of solvent.

-

Interpretation:

-

Solubility in water suggests a polar molecule.

-

Solubility in 5% aq. HCl indicates the presence of a basic functional group (e.g., an amine).

-

Solubility in 5% aq. NaOH indicates the presence of an acidic functional group (e.g., a carboxylic acid or a phenol).

-

Solubility in dichloromethane suggests a compound of low to moderate polarity.

-

Caption: Workflow for qualitative solubility testing.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on the general hazards associated with aldehydes and isoxazole derivatives.[8][9][10][11]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

GHS Hazard Statements (Anticipated):

-

Precautionary Statements (Recommended):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physical properties of this compound. By leveraging analog data, this document offers reliable estimations of its key physical parameters and outlines detailed, validated experimental protocols for their determination. The inclusion of a probable synthetic route and essential safety information further enhances its utility for researchers in the fields of drug discovery and materials science. This guide is intended to facilitate the exploration of this promising heterocyclic compound and to support the development of novel applications.

References

-

Chem-Impex. (n.d.). 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde. Retrieved from [Link]

-

Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

-

ACG Publications. (2023, June 8). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐ and 5‐fluoroalkyl‐substituted isoxazoles via 1,2‐ and 1,4‐addition of hydroxylamine to fluoroalkyl ynones. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

-

YouTube. (2020, September 8). How To Measure A Micro Boiling Point [Video]. YouTube. Retrieved from [Link]

-

JP XIV. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

-

MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

-

ChemSafetyPro.COM. (2016, January 6). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

YouTube. (n.d.). How To Measure A Micro Boiling Point. Retrieved from [Link]

-

MDPI. (n.d.). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SlideShare. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Tests On Organic Compounds | PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ChemSafetyPro.COM. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

-

MDPI. (n.d.). 3-Aryl-5-aminobiphenyl Substituted[2][3][14]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. chymist.com [chymist.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. scribd.com [scribd.com]

- 8. johndwalsh.com [johndwalsh.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. demonchyaromatics.com [demonchyaromatics.com]

- 12. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to 3-Isopropylisoxazole-5-carbaldehyde: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 3-Isopropylisoxazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. We will explore its historical synthesis, the evolution of its preparatory methods, and its contemporary applications, offering insights grounded in established chemical principles.

Introduction to a Versatile Heterocycle

This compound is a member of the isoxazole family, five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The presence of both a hydrogen-bond accepting nitrogen atom and a sterically influential isopropyl group at the 3-position, combined with the reactive aldehyde functionality at the 5-position, makes this compound a valuable building block for the synthesis of diverse and complex molecular architectures.[2][3] Its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

The Genesis of a Scaffold: Historical Synthesis and Mechanistic Insights

While a singular, seminal publication detailing the first-ever synthesis of this compound remains elusive in historical archives, its discovery can be confidently placed within the broader exploration of isoxazole chemistry that began in the early 20th century. The classical and most logical pathway to its formation involves the cyclocondensation of a β-ketoaldehyde with hydroxylamine.

The Cornerstone Precursor: The Synthesis of 4,4-Dimethyl-3-oxopentanal

The critical starting material for the historical synthesis of this compound is 4,4-dimethyl-3-oxopentanal. The likely historical route to this intermediate would have leveraged the principles of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.

Conceptual Historical Synthesis of 4,4-Dimethyl-3-oxopentanal:

A plausible approach involves a crossed Claisen condensation between ethyl isobutyrate and ethyl formate in the presence of a strong base like sodium ethoxide. The resulting β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate, would then be reduced to the corresponding aldehyde.

Experimental Protocol: Conceptual Historical Synthesis of 4,4-Dimethyl-3-oxopentanal

Part A: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium ethoxide in anhydrous diethyl ether.

-

Addition of Reactants: A mixture of ethyl isobutyrate and ethyl formate is added dropwise to the stirred suspension at a controlled temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours, followed by gentle reflux to drive the condensation to completion.

-

Workup: The reaction is quenched by the addition of dilute acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield ethyl 4,4-dimethyl-3-oxopentanoate.

Part B: Reduction to 4,4-Dimethyl-3-oxopentanal

-

Selective Reduction: The purified ethyl 4,4-dimethyl-3-oxopentanoate is dissolved in an appropriate solvent and subjected to a selective reduction of the ester functionality to an aldehyde. Historically, this could have been achieved through methods like the Rosenmund reduction of the corresponding acyl chloride or, in later years, with hydride reagents under controlled conditions.

-

Workup and Purification: Following the reduction, an appropriate aqueous workup is performed, and the resulting 4,4-dimethyl-3-oxopentanal is purified by distillation.

The Cyclization Step: Formation of the Isoxazole Ring

With the key β-ketoaldehyde in hand, the formation of the isoxazole ring is a straightforward acid-catalyzed condensation-cyclization reaction with hydroxylamine hydrochloride.[6][7][8]

Mechanism of Isoxazole Ring Formation:

The reaction proceeds through the initial formation of an oxime at the more reactive aldehyde carbonyl, followed by an intramolecular nucleophilic attack of the oxime hydroxyl group onto the ketone carbonyl. Subsequent dehydration leads to the aromatic isoxazole ring.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 4,4-Dimethyl-3-oxopentanal and a slight molar excess of hydroxylamine hydrochloride are dissolved in a suitable solvent such as ethanol.

-

Catalysis: A catalytic amount of a mineral acid (e.g., hydrochloric acid) or an organic acid is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux for a period sufficient to ensure complete conversion, as monitored by thin-layer chromatography.

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation to afford pure this compound.

Modern Synthetic Approaches: Efficiency and Green Chemistry

While the classical synthesis provides a robust and conceptually important route, modern organic synthesis has introduced more efficient and environmentally friendly methods for preparing 3-alkylisoxazole-5-carbaldehydes.

One-Pot Syntheses

Contemporary methods often focus on one-pot procedures that combine multiple steps without the isolation of intermediates, thereby increasing efficiency and reducing waste. For instance, multicomponent reactions involving an aldehyde, hydroxylamine hydrochloride, and a β-ketoester in the presence of a catalyst can directly yield isoxazole derivatives.[9]

Green Chemistry Approaches

The use of greener solvents, such as water or ionic liquids, and the development of reusable catalysts are key areas of modern research in isoxazole synthesis.[9] These approaches aim to minimize the environmental impact of chemical processes.

The Role of this compound in Drug Discovery

The isoxazole scaffold is a cornerstone in medicinal chemistry, and derivatives of this compound are actively investigated for their therapeutic potential.[2][3] The aldehyde group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Applications in Medicinal Chemistry:

-

Antimicrobial Agents: Isoxazole derivatives have demonstrated significant antibacterial and antifungal activities.[5]

-

Anti-inflammatory Drugs: The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10]

-

Anticancer Therapeutics: Numerous isoxazole-containing compounds have been evaluated for their potential as anticancer agents.[4]

-

Neurological Disorders: Derivatives of isoxazoles are also being explored for the treatment of various central nervous system disorders.[4]

The structural features of this compound, particularly the lipophilic isopropyl group and the reactive aldehyde, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

Conclusion

This compound, a seemingly simple heterocyclic aldehyde, embodies a rich history of synthetic organic chemistry and holds significant promise for the future of drug discovery. From its conceptual origins in classical condensation reactions to its synthesis via modern, green methodologies, this compound continues to be a valuable tool for medicinal chemists. Its versatility as a synthetic intermediate ensures its continued relevance in the quest for novel and effective therapeutic agents.

References

-

Zhu, J., Mo, J., Lin, H., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065–3075. [Link]

-

PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. (n.d.). Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

Synthesis of 3-amino-5-dodecyl-isoxazole. (n.d.). PrepChem.com. Retrieved from [Link]

-

Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(1), 136-148. [Link]

- Preparation method of 3-amino-5-methyl isoxazole. (2020).

-

Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). ACG Publications. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of the Indian Chemical Society. [Link]

- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (2020).

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. [Link]

-

14 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. (2016). National Institutes of Health. [Link]

-

A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (2020). Journal of the Serbian Chemical Society. [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2012). National Institutes of Health. [Link]

-

3-acetyl-4-oxopentanal. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. (n.d.). UCLA - Chemistry and Biochemistry. [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. prepchem.com [prepchem.com]

- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 9. acgpubs.org [acgpubs.org]

- 10. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of 3-Isopropylisoxazole-5-carbaldehyde

Executive Summary

3-Isopropylisoxazole-5-carbaldehyde is a critical heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), including S1P1 modulators and anti-inflammatory agents. While the isoxazole core offers robust thermal stability, the C-5 aldehyde functionality introduces significant susceptibility to auto-oxidation and nucleophilic attack .

Failure to maintain strict storage controls results in the rapid formation of 3-isopropylisoxazole-5-carboxylic acid, a contaminant that can arrest downstream condensation reactions (e.g., Knoevenagel or reductive amination). This guide defines the mandatory protocols for preserving compound integrity, grounded in the physicochemical behavior of electron-deficient heteroaromatic aldehydes.

Part 1: Chemical Profile & Critical Vulnerabilities

To implement effective storage, one must understand the molecular drivers of degradation.

Physicochemical Characteristics[1][2][3][4][5][6][7][8]

-

Functional Group Analysis: The molecule consists of an electron-withdrawing isoxazole ring substituted with a steric isopropyl group at C-3 and a reactive formyl group at C-5.

-

State of Matter: Unlike its phenyl analogs (solids), the isopropyl substituent disrupts crystal packing. This compound frequently presents as a low-melting solid or viscous oil at room temperature.

-

Solubility: Highly soluble in polar organic solvents (DCM, DMSO, Methanol); sparingly soluble in water.

Primary Degradation Mechanism: Radical Auto-Oxidation

The most pervasive threat to this compound is atmospheric oxygen. The degradation follows a radical chain mechanism common to benzaldehyde derivatives but accelerated by the electron-deficient nature of the isoxazole ring.

-

Initiation: Homolytic cleavage of the formyl C-H bond (facilitated by light or trace metals).

-

Propagation: Reaction with

to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule. -

Termination: Formation of the stable, unreactive carboxylic acid impurity.

Secondary Mechanism: Moisture-Induced Hydrate Formation

While aromatic aldehydes are resistant to hydration, electron-deficient heteroaromatic aldehydes can form gem-diols (hydrates) in the presence of water. This equilibrium complicates NMR analysis and stoichiometry calculations.

Visualization: Degradation Pathways

The following diagram maps the chemical fate of the molecule under suboptimal conditions.

Figure 1: Mechanistic pathways for the degradation of this compound. The irreversible oxidation to carboxylic acid is the primary storage risk.

Part 2: Stability Assessment Protocols

Before committing a batch to synthesis, you must validate its purity. The presence of >1% carboxylic acid can significantly lower yields in condensation reactions.

Rapid Purity Check (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1 v/v).

-

Visualization: UV (254 nm). The aldehyde will be the major spot (

). The carboxylic acid will streak or remain at the baseline ( -

Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP). The aldehyde turns orange/red immediately; the acid does not.

Quantitative Assessment (1H-NMR)

NMR is superior to HPLC for detecting hydration and oxidation simultaneously without the need for reference standards.

-

Solvent:

(Must be acid-free; filter through basic alumina if unsure). -

Diagnostic Signals:

-

Aldehyde (-CHO): Singlet at

9.8 – 10.1 ppm. -

Carboxylic Acid (-COOH): Broad singlet at

11.0 – 13.0 ppm (often invisible if wet). -

Impurity Calculation: Integrate the aldehyde proton (set to 1H). Any signals in the aromatic region not corresponding to the isoxazole proton (

6.5–7.0 ppm) indicate degradation.

-

Part 3: Optimal Storage & Handling Conditions

Based on the instability profile, the following "Gold Standard" storage protocol is mandatory for long-term viability (>3 months).

The Storage Triad

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (Preferred) 2-8°C (Acceptable short-term) | Lowers kinetic energy, significantly slowing the rate of radical propagation and auto-oxidation. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid/solid. |

| Container | Amber Glass + Teflon Liner | Amber glass blocks UV light (initiator of radical formation). Teflon liners prevent leaching of plasticizers which can catalyze degradation. |

Handling Workflow

-

Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, leading to hydrate formation.

-

Aliquotting: If the compound is used frequently, split the bulk material into single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and oxygen exposure.

-

Re-sealing: Purge the headspace with Nitrogen/Argon before closing the cap. Parafilm is insufficient for long-term oxygen exclusion; use a tightly screwed cap with a good liner.

Visualization: Storage Decision Logic

Figure 2: Decision matrix for the intake and storage of this compound.

Part 4: Re-purification of Degraded Material

If the compound has oxidized (indicated by >5% acid content), it can be salvaged. Do not use degraded material for sensitive couplings.

Method A: Bisulfite Adduct Purification (Scalable)

This method selectively pulls the aldehyde into the aqueous phase, leaving non-aldehyde impurities (like the acid or dimers) in the organic phase.

-

Dissolve impure oil in Ethyl Acetate .

-

Wash with saturated Sodium Bisulfite (

) solution. The aldehyde forms a water-soluble adduct. -

Separate layers. Keep the Aqueous layer.

-

Wash the aqueous layer with fresh Ethyl Acetate (removes impurities).

-

Basify the aqueous layer (pH 9-10) with Sodium Carbonate to break the adduct.

-

Extract the regenerated aldehyde into Ethyl Acetate, dry over

, and concentrate.

Method B: Flash Column Chromatography

-

Stationary Phase: Silica Gel.

-

Eluent: 0-20% Ethyl Acetate in Hexanes.

-

Note: The carboxylic acid will stick to the silica column or elute very late with high polarity. The aldehyde will elute early.

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Methylisoxazole-3-carboxaldehyde. MilliporeSigma. Link

-

P. G. M. Wuts, T. W. Greene. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for aldehyde handling and protection).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11552, 3-Methylbutanal (Isovaleraldehyde). (Used for comparative physicochemical properties of isopropyl-aldehydes). Link

- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Context on isoxazole stability).

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde. Thermo Fisher Scientific. Link

Sources

Solubility of 3-Isopropylisoxazole-5-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-Isopropylisoxazole-5-carbaldehyde in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development.[1] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for its determination. By integrating foundational principles of organic chemistry with detailed, actionable experimental protocols, this document serves as an essential resource for researchers. It outlines the theoretical considerations that govern the solubility of this molecule, provides step-by-step methodologies for its quantitative assessment, and addresses critical safety and handling protocols. The inclusion of workflow diagrams and structured data tables is intended to facilitate the practical application of the described methods in a laboratory setting.

Introduction to this compound and its Significance

Isoxazole derivatives are a cornerstone in the synthesis of numerous pharmaceutical agents, exhibiting a wide spectrum of biological activities.[2][3] The isoxazole scaffold is a key component in various commercial drugs, highlighting its importance in medicinal chemistry. This compound, as a functionalized isoxazole, represents a versatile intermediate for the synthesis of more complex molecules. The aldehyde group provides a reactive handle for a multitude of chemical transformations, making it a valuable building block in the drug discovery pipeline.

The solubility of a compound is a critical physicochemical parameter that profoundly influences its suitability for various stages of drug development, including synthesis, purification, formulation, and in vivo studies.[4] A thorough understanding of the solubility of this compound in a range of organic solvents is therefore paramount for its effective utilization.

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of a compound dictates its physical properties, including solubility.[4][6]

Molecular Structure Analysis of this compound:

-

Isoxazole Ring: The isoxazole ring is a polar heterocyclic system due to the presence of nitrogen and oxygen atoms.[7] This polarity suggests that it will have favorable interactions with polar solvents.

-

Aldehyde Group (-CHO): The carbonyl group in the aldehyde is polar and can act as a hydrogen bond acceptor.[8][9][10] This functional group contributes to the compound's solubility in polar protic and aprotic solvents.

-

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is a nonpolar, aliphatic moiety. This part of the molecule will favor interactions with nonpolar solvents.

Predictive Analysis:

Based on its structure, this compound possesses both polar and nonpolar characteristics. Therefore, its solubility is expected to be moderate in a wide range of organic solvents. It is likely to be more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) than in nonpolar solvents (e.g., hexane, toluene). The solubility in water is expected to be low, as the nonpolar isopropyl group and the overall carbon skeleton may dominate over the polar functional groups.[8][9][11][12]

Experimental Determination of Solubility

Given the absence of readily available quantitative data, a systematic experimental approach is necessary to determine the precise solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade), for example:

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate

-

Nonpolar: Hexane, Toluene, Dichloromethane

-

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials each containing a known volume (e.g., 1 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step removes any remaining particulate matter.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method. A pre-established calibration curve is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |

| Polar Protic | Methanol | 6.6 | To be determined |

| Ethanol | 5.2 | To be determined | |

| Isopropanol | 4.3 | To be determined | |

| Polar Aprotic | Acetone | 5.4 | To be determined |

| Acetonitrile | 6.2 | To be determined | |

| Dimethylformamide | 6.4 | To be determined | |

| Dimethyl Sulfoxide | 7.2 | To be determined | |

| Ethyl Acetate | 4.3 | To be determined | |

| Nonpolar | Hexane | 0.0 | To be determined |

| Toluene | 2.4 | To be determined | |